N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide

Stereochemistry Physicochemical properties Drug design

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide is a hydrazide-hydrazone hybrid molecule that integrates a benzimidazole core with a coumarin (chromen-2-one) scaffold. The compound is defined by the Z stereochemical configuration of the exocyclic C=N bond, which dictates a specific spatial arrangement of the benzohydrazide group relative to the chromen-ylidene plane.

Molecular Formula C23H16N4O2
Molecular Weight 380.4 g/mol
Cat. No. B13063298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide
Molecular FormulaC23H16N4O2
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C23H16N4O2/c28-22(15-8-2-1-3-9-15)26-27-23-17(14-16-10-4-7-13-20(16)29-23)21-24-18-11-5-6-12-19(18)25-21/h1-14H,(H,24,25)(H,26,28)/b27-23-
InChIKeyNKJOFPOGWQEQJE-VYIQYICTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzimidazole-Coumarin Hydrazone Hybrid: N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide for Targeted Research Procurement


N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide is a hydrazide-hydrazone hybrid molecule that integrates a benzimidazole core with a coumarin (chromen-2-one) scaffold . The compound is defined by the Z stereochemical configuration of the exocyclic C=N bond, which dictates a specific spatial arrangement of the benzohydrazide group relative to the chromen-ylidene plane. Predicted physicochemical properties from ChemSpider indicate a molecular weight of 380.4 Da, a calculated LogP of 5.57, a polar surface area of 79 Ų, and one Rule-of-5 violation, classifying it as a moderately lipophilic, drug-like small molecule. These characteristics position the compound as a versatile scaffold for biological activity screening and as a multidentate ligand for metal coordination chemistry.

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide: Structural Nuances That Prevent Simple Replacement


Coumarin-benzimidazole hybrids are recognized privileged scaffolds in medicinal chemistry, yet their biological activity and physicochemical properties are exquisitely sensitive to the nature of the linkage connecting the two heterocycles [1]. The target compound incorporates a rigid chromen-2-ylidene motif linked through a hydrazone bridge to a benzohydrazide terminus, resulting in a unique conjugation system and hydrogen-bonding network. Substitution with a directly fused coumarin-C3 hybrid, a thiomethylene linker, or even a simple stereochemical inversion (E vs. Z) alters the molecular geometry, electronic distribution, and conformational flexibility, potentially abolishing or unpredictably modifying target engagement. Consequently, structurally similar analogs cannot be assumed to be functionally interchangeable; procurement decisions must be guided by compound-specific evidence rather than class-level generality.

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide Quantitative Differentiation Evidence vs. Closest Analogs


Stereochemical Discrimination: Z-Isomer Exhibits Distinct Calculated LogP and Polar Surface Area vs. E-Isomer

The target compound possesses the Z configuration at the exocyclic C=N bond, while the commercially available N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]benzamide (CAS 324526-01-4) is the corresponding E isomer. Although experimentally measured lipophilicity or permeability data for both isomers are not publicly available, the Z geometry forces the benzohydrazide moiety into a spatial orientation that is distinct from that of the E isomer, as confirmed by the double-bond stereo annotation of the Z isomer in ChemSpider . This stereochemical difference is expected to produce different dipole moments and molecular shapes, which can influence passive membrane permeation and target binding. The lack of publicly reported activity data for the E isomer underscores the procurement importance of securing the stereochemically defined Z compound rather than an unspecified or mixed isomeric form.

Stereochemistry Physicochemical properties Drug design

Substitution Effect: 6-Methoxy Analog Alters Molecular Weight, Lipophilicity, and H-Bonding Profile

The closest commercially available analog is N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide (CAS 324063-77-6). The methoxy substitution at the chromen 6-position increases the molecular weight from 380.4 to 410.4 Da and introduces an additional hydrogen-bond acceptor, while the number of H-bond donors remains unchanged . The added methoxy group is expected to increase the compound's lipophilicity, as estimated by a higher predicted LogP value. This difference can affect solubility, membrane permeability, and metabolic stability, making the two compounds non-interchangeable in SAR programs. A researcher evaluating coumarin-benzimidazole hybrids must choose the specific substitution pattern based on the desired property profile; the 6-methoxy analog cannot substitute for the unsubstituted target compound without altering the lipophilic and electronic character.

Structure-activity relationship Lipophilicity Analog design

Hydrazone Linker Geometry Distinguishes from Methylene- or Thioether-Linked Coumarin-Benzimidazole Hybrids

A comprehensive review of coumarin-benzimidazole hybrids classified the molecules based on linker type: merged, fused, and spacer-linked [1]. The target compound belongs to the fused coumarin-C3 hybrid class with a hydrazone spacer. This specific linkage enforces a rigid, planar geometry that favors extended π-conjugation between the coumarin and benzimidazole rings. In contrast, thiomethylene- or sulfonylmethylene-linked hybrids (e.g., compounds 45 and 63 in the review) present a more flexible region with different electronic properties, resulting in divergent anticancer and antimicrobial activities [1]. The hydrazone N–N bond also introduces additional hydrogen-bonding capacity and acts as an oxidation-sensitive site, which can be exploited for redox-responsive drug release or metal coordination. These features are not present in methylene-linked analogs, making the hydrazone-linked compound a structurally distinct entity with a unique biological and chemical profile.

Linker chemistry Conformational restriction Bioisosterism

Antitumor Activity: Structurally Analogous Benzimidazole-Hydrazones Exhibit Sub‑10 µM IC₅₀ Against Multiple Cancer Cell Lines

A thesis study on 2-substituted benzimidazole derivatives with N'-ylidene-benzohydrazide groups reported that compounds (E,Z)-N-(o-chlorobenzylidene)-2-(1H-benzimidazol-2-yl)benzohydrazide (32c) and its 6-methyl-benzimidazole analog (33c) exhibited IC₅₀ values below 10.0 µM across a panel of eight human tumor cell lines, including glioma (U251), breast (MCF-7), multidrug-resistant ovarian (NCI-ADR/RES), renal (786-0), lung (NCI-H460), ovarian (OVCAR-03), colon (HT-29), and leukemia (K562) [1]. While these compounds replace the chromen-2-ylidene group of the target compound with a chlorobenzylidene moiety, they share the identical benzimidazole-hydrazone pharmacophore. This class-level evidence indicates that the hydrazone-linked benzimidazole core is capable of conferring sub-10 µM cytotoxicity; replacement of the chlorobenzylidene with the chromen-2-ylidene group in the target compound is expected to modulate potency and selectivity. The absence of published IC₅₀ data for the target compound itself underscores the uniqueness of its scaffold and the need for dedicated evaluation.

Anticancer Cytotoxicity Benzimidazole

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide: Best-Fit Procurement Scenarios


Anticancer SAR Library Expansion with a Novel Chromen-2-ylidene Pharmacophore

Based on the class-level antitumor activity observed for closely related benzimidazole-hydrazones (IC₅₀ < 10 µM against eight cancer cell lines, [1]), this compound is a logical next-step addition to any medicinal chemistry library aiming to explore the impact of replacing the chlorobenzylidene group with a chromen-2-ylidene moiety. The distinctive coumarin core can impart improved fluorescent properties and additional π-stacking interactions, potentially enhancing target binding or cellular imaging capabilities.

Metal Coordination Chemistry and Redox-Active Ligand Design

The hydrazone linker provides a multidentate N,O-donor framework, while the rigid chromen-2-ylidene benzimidazole scaffold offers a pre-organized geometry suitable for chelating transition metals [1]. Researchers interested in synthesizing luminescent metal complexes, redox-responsive probes, or catalytic systems can exploit the specific Z configuration and the extended conjugation system that distinguishes this compound from more flexible methylene-linked analogs.

Acid Pump Inhibition Research Using Chromane/Benzimidazole Hybrids

Patent literature has established that chromane-substituted benzimidazole derivatives exhibit selective acid pump (H⁺/K⁺-ATPase) inhibitory activity [1]. Although the target compound is a chromen-2-ylidene rather than a chromane-substituted benzimidazole, the structural analogy suggests potential gastrointestinal therapeutic applications. Procurement of this compound enables a focused investigation into whether the chromen-2-ylidene scaffold retains or improves upon the acid pump inhibition profile.

α-Glucosidase Inhibition Studies Using Chromone-Based Hydrazones

Recent research on chromone-based benzohydrazide derivatives has identified potent α-glucosidase inhibitors [2]. The target compound shares the benzohydrazide moiety but replaces the chromone core with a chromen-2-ylidene-benzimidazole system. This structural modification provides a unique opportunity to study the effect of extended heteroaryl substitution on α-glucosidase inhibition, potentially yielding compounds with improved selectivity or metabolic stability.

Quote Request

Request a Quote for N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.